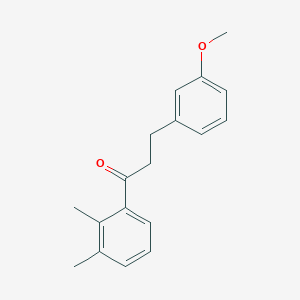

2',3'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Description

Structural Characterization and Molecular Properties of 2',3'-Dimethyl-3-(3-methoxyphenyl)propiophenone

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2,3-Dimethylphenyl)-3-(3-methoxyphenyl)-1-propanone. This nomenclature reflects the structural organization where the ketone carbon is attached to a 2,3-dimethylphenyl group and connected via a propyl chain to a 3-methoxyphenyl substituent. The compound is registered under Chemical Abstracts Service number 898774-76-0, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₁₈H₂₀O₂ indicates the presence of eighteen carbon atoms, twenty hydrogen atoms, and two oxygen atoms, with a molecular weight of 268.35 grams per mole. The compound is catalogued under the Molecular Design Limited number MFCD03843116, facilitating identification in chemical inventory systems. The Simplified Molecular-Input Line-Entry System representation is Cc1cccc(c1C)C(=O)CCc2cccc(c2)OC, which provides a linear notation for the molecular structure.

The International Chemical Identifier string InChI=1S/C18H20O2/c1-13-6-4-9-17(14(13)2)18(19)11-10-15-7-5-8-16(12-15)20-3/h4-9,12H,10-11H2,1-3H3 and its corresponding key QSJULCPJKPCCBM-UHFFFAOYSA-N provide standardized representations for computational databases and chemical information systems. These identifiers ensure accurate compound recognition across different software platforms and chemical databases.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional conformation of this compound is influenced by the spatial arrangement of its aromatic rings and the flexible propyl chain connecting them. The molecular geometry is characterized by the ketone functional group serving as a pivotal point that determines the overall molecular shape and intermolecular interactions. The presence of methyl substituents at the 2' and 3' positions on one phenyl ring creates steric effects that influence the compound's conformational preferences.

The compound exhibits a polarizability value of 32.4±0.5 × 10⁻²⁴ cubic centimeters, indicating the ease with which its electron cloud can be distorted by external electric fields. This property influences the compound's interactions with electromagnetic radiation and its behavior in various chemical environments. The density of the compound is calculated to be 1.1±0.1 grams per cubic centimeter, reflecting the efficient packing of its molecular structure.

The rotational freedom around the carbon-carbon bonds in the propyl chain allows for multiple conformational states, which can be characterized through computational modeling and crystallographic studies. The methoxy group on the 3-position of the second phenyl ring introduces additional conformational complexity due to the potential for rotation around the carbon-oxygen bond. These structural features contribute to the compound's overall flexibility and influence its physical properties and chemical reactivity.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman, Ultraviolet-Visible)

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen atoms in this compound. The aromatic protons appear in the typical aromatic region, with chemical shifts influenced by the electron-donating methyl groups and the electron-donating methoxy substituent. The methyl groups attached to the aromatic ring exhibit characteristic chemical shifts that distinguish them from aliphatic methyl groups, while the methoxy group protons appear as a distinct singlet.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with each unique carbon environment producing distinct signals. The carbonyl carbon of the ketone functional group appears significantly downfield due to the deshielding effect of the oxygen atom. The aromatic carbons show characteristic chemical shifts in the aromatic region, with variations based on their substitution patterns and electronic environments. The aliphatic carbons in the propyl chain exhibit upfield chemical shifts consistent with their saturated nature.

Fourier Transform Infrared spectroscopy identifies functional groups and characterizes covalent bonding information in the molecule. The carbonyl stretch of the ketone functional group appears as a strong absorption band around 1680 wavenumbers, characteristic of aromatic ketones. The aromatic carbon-hydrogen stretches manifest in the region above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches appear below this value. The methoxy group contributes characteristic carbon-oxygen stretching vibrations that provide fingerprint information for molecular identification.

Raman spectroscopy complements infrared spectroscopy by providing information about molecular vibrations through inelastic light scattering. This technique is particularly useful for analyzing aromatic ring vibrations and carbon-carbon stretching modes that may be weak or inactive in infrared spectroscopy. The polarizability changes associated with molecular vibrations during Raman scattering provide distinctive spectroscopic signatures for structural characterization.

Ultraviolet-Visible spectroscopy reveals electronic transitions within the molecule, particularly those involving the aromatic systems and the conjugated ketone functionality. The absorption spectrum shows characteristic bands corresponding to π-π* transitions in the aromatic rings and n-π* transitions associated with the carbonyl group. The presence of electron-donating substituents influences the position and intensity of these absorption bands, providing information about the electronic structure and chromophoric properties of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides information about its molecular weight and fragmentation behavior under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 268, corresponding to the molecular weight of the compound. Fragmentation patterns result from the cleavage of specific bonds under the energetic conditions of the mass spectrometer, providing structural information and fingerprint data for compound identification.

Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl group, resulting in the formation of acylium ions and alkyl radical species. The loss of the methoxy group may occur through various mechanisms, producing fragment ions with characteristic mass differences. Aromatic ring fragmentations can lead to the formation of substituted benzyl and phenyl cations, which appear as significant peaks in the mass spectrum.

The stability of different fragment ions influences their relative abundances in the mass spectrum, with more stable ionic species producing more intense peaks. The presence of methyl substituents on the aromatic ring affects the fragmentation patterns by influencing the stability of the resulting carbocations. These fragmentation patterns serve as diagnostic tools for structural elucidation and compound identification in analytical applications.

| Fragmentation Type | Expected Mass Loss | Resulting Ion Character |

|---|---|---|

| Alpha-cleavage | Variable | Acylium ions |

| Methoxy loss | 31 mass units | Demethoxylated molecular ion |

| Methyl loss | 15 mass units | Demethylated fragments |

| Benzyl formation | Variable | Substituted benzyl cations |

Computational Chemistry Approaches for Molecular Modeling

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive information about the electronic structure and properties of this compound. These quantum mechanical calculations determine the ground state electron density distribution, which serves as the basis for predicting various molecular properties including geometry optimization, vibrational frequencies, and electronic properties. The computational approach allows for the prediction of structural parameters, conformational preferences, and thermodynamic properties.

The optimization of molecular geometry through Density Functional Theory reveals the most stable conformational arrangements and provides accurate bond lengths, bond angles, and dihedral angles. These calculations can predict the rotational barriers around single bonds and identify preferred conformational states that contribute to the overall molecular stability. The electronic structure calculations provide information about frontier molecular orbitals, which are crucial for understanding chemical reactivity and intermolecular interactions.

Vibrational frequency calculations using Density Functional Theory methods predict infrared and Raman spectra, allowing for comparison with experimental spectroscopic data. These calculations help in the assignment of vibrational modes and provide theoretical support for experimental spectroscopic observations. The computed frequencies can be scaled to account for systematic errors in the theoretical methods, improving the agreement with experimental measurements.

Thermodynamic properties such as enthalpy, entropy, and free energy can be calculated using statistical thermodynamics based on the computed molecular structure and vibrational frequencies. These calculations provide insights into the thermal stability and thermodynamic behavior of the compound under various temperature and pressure conditions. The computational results contribute to understanding the compound's behavior in different chemical environments and reaction conditions.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-6-4-9-17(14(13)2)18(19)11-10-15-7-5-8-16(12-15)20-3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJULCPJKPCCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644228 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-76-0 | |

| Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation as the Core Synthetic Strategy

The primary and most widely employed method for synthesizing propiophenone derivatives, including 2',3'-Dimethyl-3-(3-methoxyphenyl)propiophenone, is the Friedel-Crafts acylation reaction. This method involves the electrophilic aromatic substitution of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

-

Aromatic substrate (e.g., 2,3-dimethylbenzene) + 3-methoxybenzoyl chloride → this compound

-

- Catalyst: Anhydrous AlCl₃

- Solvent: Anhydrous dichloromethane or carbon disulfide

- Temperature: Maintained at 0–5°C initially to control exothermicity, then allowed to rise to room temperature

- Atmosphere: Inert (nitrogen or argon) to prevent hydrolysis of acyl chloride and side reactions

- Stoichiometry: Slight excess of aromatic substrate (molar ratio ~1:1.2) to minimize polyacylation

-

The Lewis acid activates the acyl chloride, generating an acylium ion electrophile that attacks the electron-rich aromatic ring. The presence of electron-donating groups (methoxy and methyl) influences regioselectivity and reactivity.

Preparation of Key Intermediates

Synthesis of 3-Methoxybenzoyl Chloride:

This acyl chloride is typically prepared by chlorination of 3-methoxybenzoic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.

Preparation of 2,3-Dimethylbenzene (o-Xylene):

Commercially available or synthesized via methylation of benzene derivatives.

Alternative Synthetic Routes

-

A less common but viable route involves the formation of a Grignard reagent from 3-methoxyphenyl bromide, followed by reaction with 2,3-dimethylbenzoyl chloride or related derivatives. This method requires strict anhydrous conditions and careful temperature control.

Oxidation-Reduction Sequences:

Starting from 3-methoxypropiophenone, selective methylation and dimethylation of the aromatic ring can be performed using electrophilic aromatic substitution reactions, followed by purification.

Industrial Scale Considerations

-

For large-scale synthesis, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, mixing, and reaction time, improving yield and reproducibility.

Solvent Recovery and Recycling:

Use of recyclable solvents like tetrahydrofuran (THF) or dichloromethane is common to reduce environmental impact and cost.

-

Post-reaction mixtures are typically quenched with water or dilute acid, followed by extraction and purification via recrystallization or chromatography.

- Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|

| Preparation of 3-methoxybenzoyl chloride | 3-methoxybenzoic acid + SOCl₂, reflux | 70–80 | N₂ | 85–90 | Anhydrous conditions essential |

| Friedel-Crafts Acylation | 2,3-dimethylbenzene + 3-methoxybenzoyl chloride + AlCl₃ | 0–5 (initial), then RT | N₂ | 70–80 | Slow addition of AlCl₃ to control exotherm |

| Work-up and Purification | Quench with ice water, extraction, recrystallization | RT | Ambient | — | Purity >98% by HPLC |

-

Studies indicate that maintaining low temperatures during catalyst addition and using a slight excess of the aromatic substrate significantly improve yield and reduce side products such as polyacylated compounds.

-

- ¹H NMR: Methoxy protons resonate at δ 3.7–3.9 ppm; aromatic protons show characteristic splitting patterns influenced by methyl substituents.

- ¹³C NMR: Carbonyl carbon appears near δ 195–200 ppm; aromatic carbons shift depending on substitution.

- Mass Spectrometry: Molecular ion peak consistent with C18H20O2 (molecular weight ~268.3 g/mol).

- HPLC Purity: Typically >98% with C18 reverse-phase columns and acetonitrile/water gradients.

-

Density Functional Theory (DFT) calculations support the regioselectivity observed experimentally, showing electron density distribution favoring acylation at the desired position.

- The use of AlCl₃ requires strict anhydrous conditions and proper ventilation due to its corrosive nature.

- Acyl chlorides are moisture sensitive and can release HCl gas upon hydrolysis.

- Proper personal protective equipment (PPE) and inert atmosphere techniques are mandatory.

The preparation of this compound is efficiently achieved via Friedel-Crafts acylation of 2,3-dimethylbenzene with 3-methoxybenzoyl chloride under Lewis acid catalysis. Optimization of reaction conditions, including temperature control, stoichiometry, and inert atmosphere, is critical for high yield and purity. Alternative synthetic routes such as Grignard reactions exist but are less common. Industrial scale synthesis benefits from continuous flow technology and solvent recycling. Characterization by NMR, MS, and HPLC confirms the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The carbonyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

Oxidation: Corresponding carboxylic acids

Reduction: Corresponding alcohols

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2’,3’-Dimethyl-3-(3-methoxyphenyl)propiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(3-methoxyphenyl)propiophenone involves its interaction with molecular targets through its carbonyl group. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The aromatic rings contribute to π-π interactions with other aromatic systems, enhancing its stability and specificity in various reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

- 2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone (CAS 238097-10-4): Differs in the methyl group positions (2',4' vs. 2',3'), leading to distinct steric environments. This isomer has a molecular weight of 268.35 (C₁₈H₂₀O₂) but lacks reported catalytic or biological data .

- 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 898785-84-7): Features a chloro substituent and a dioxane ring, enhancing polarity and solubility in chloroform and DMSO. Its molecular weight is 254.7 (C₁₃H₁₅O₃Cl) .

- m-Nitropropiophenone (CAS 17408-16-1): A nitro-substituted analog with a melting point of 98°C and high solubility in organic solvents. Its synthesis involves nitration of propiophenone, highlighting differences in electronic effects compared to methoxy/methyl groups .

Reactivity in Catalytic and Enzymatic Reactions

- Hydrogenation and Amination: Propiophenone derivatives with bulky substituents, such as 2',3'-dimethyl groups, exhibit reduced reactivity in hydrogenation reactions due to steric hindrance. For example, unmodified propiophenone achieves only 11–12% amine yield in Au/TiO₂ or Pd-catalyzed amination, whereas sterically hindered analogs may show even lower conversions .

- Enzymatic Oxidation: Propiophenone derivatives are oxidized by engineered Baeyer-Villiger monooxygenases (ssnBVMO) to phenyl propanoate with up to 95% conversion. However, substituents like methyl or methoxy groups could alter substrate binding and turnover numbers (TONs), as seen in PTDH-L1-ssnBVMO variants (TON = 299 for propiophenone) .

Data Table: Key Properties of Selected Propiophenone Derivatives

*Estimated based on structural similarity to 2',4'-dimethyl analog .

Biological Activity

2',3'-Dimethyl-3-(3-methoxyphenyl)propiophenone is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a propiophenone backbone with two methyl groups and a methoxy group on the aromatic ring, which may influence its biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| PC-3 (Prostate) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assessment

| Method | IC50 (µM) | Reference Compound |

|---|---|---|

| DPPH Scavenging | 25 | Ascorbic Acid |

| ABTS Assay | 30 | Trolox |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications in the methoxy group and methyl substituents have been shown to significantly affect its potency.

Figure 1: SAR Analysis

SAR Analysis

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Breast Cancer Study : A study conducted on MCF-7 cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Prostate Cancer Research : In vivo studies using mouse models indicated that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups.

Q & A

Q. What are the standard synthetic routes for 2',3'-Dimethyl-3-(3-methoxyphenyl)propiophenone?

The compound is synthesized via Friedel-Crafts acylation , leveraging a Lewis acid catalyst (e.g., AlCl₃) to facilitate electrophilic substitution. Key steps include:

- Starting materials : 3-methoxyphenylacetyl chloride and 2,3-dimethylbenzene.

- Conditions : Reaction at 0–5°C in dichloromethane to control exothermicity, followed by purification via recrystallization or column chromatography .

- Methodological note : The methoxy group’s electron-donating nature may slow acylation compared to methyl-substituted analogs, necessitating extended reaction times or higher catalyst loading .

Q. How is the compound characterized for purity and structural confirmation?

- Analytical techniques :

- HPLC/GC-MS : Quantify purity (>95% typical) using C18 columns with acetonitrile/water gradients.

- NMR : Confirm substituent positions (e.g., methoxy at δ 3.8 ppm in ¹H NMR; carbonyl at ~200 ppm in ¹³C NMR).

- FT-IR : Detect ketone (C=O stretch at ~1680 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) .

Q. What are the primary applications of this compound in academic research?

- Organic synthesis : Intermediate for complex molecules (e.g., chiral ligands, bioactive derivatives).

- Biological studies : Preliminary screens for antimicrobial/anticancer activity due to structural similarity to active propiophenones .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in Friedel-Crafts acylation?

The 3-methoxyphenyl group donates electrons via resonance, reducing electrophilicity at the acyl carbon compared to methyl or halogen substituents. This necessitates:

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 25–100 µg/mL) may arise from:

- Strain variability : Test across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.

- Solubility limitations : Use DMSO carriers (<1% v/v) to avoid cytotoxicity artifacts.

- Mechanistic studies : Probe membrane disruption via fluorescence assays (e.g., propidium iodide uptake) .

Q. How can computational modeling guide derivative design for enhanced bioactivity?

- QSAR studies : Correlate substituent positions (e.g., methoxy vs. chloro) with logP and IC₅₀ values.

- Docking simulations : Identify interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) or apoptotic pathways (e.g., Bcl-2 proteins) .

Data-Driven Insights

Methodological Recommendations

- Synthetic Optimization : Screen alternative catalysts (e.g., FeCl₃) for greener synthesis .

- Biological Assays : Pair MIC determinations with time-kill kinetics to assess bacteriostatic vs. bactericidal effects .

- Structural Analysis : Use X-ray crystallography to resolve stereoelectronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.